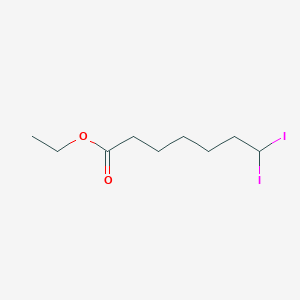
Ethyl 7,7-diiodoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7,7-diiodoheptanoate is an organic compound with the molecular formula C9H16I2O2 It is an ester derived from heptanoic acid, where two iodine atoms are attached to the seventh carbon of the heptanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7,7-diiodoheptanoate typically involves the esterification of 7,7-diiodoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
7,7-diiodoheptanoic acid+ethanolH2SO4ethyl 7,7-diiodoheptanoate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7,7-diiodoheptanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 7-iodoheptanoate or ethyl heptanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation.
Major Products Formed
Substitution: Ethyl 7-chloroheptanoate, ethyl 7-bromoheptanoate.
Reduction: Ethyl 7-iodoheptanoate, ethyl heptanoate.
Oxidation: 7,7-diiodoheptanoic acid, heptanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7,7-diiodoheptanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 7,7-diiodoheptanoate depends on its specific application. In chemical reactions, the iodine atoms serve as reactive sites for nucleophilic substitution or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-bromoheptanoate: Similar structure with a bromine atom instead of iodine.
Ethyl 7-chloroheptanoate: Similar structure with a chlorine atom instead of iodine.
Ethyl heptanoate: Lacks halogen atoms, simpler structure.
Uniqueness
Ethyl 7,7-diiodoheptanoate is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it suitable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
823180-27-4 |
|---|---|
Molekularformel |
C9H16I2O2 |
Molekulargewicht |
410.03 g/mol |
IUPAC-Name |
ethyl 7,7-diiodoheptanoate |
InChI |
InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
HXTMDXLDMADONV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCC(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


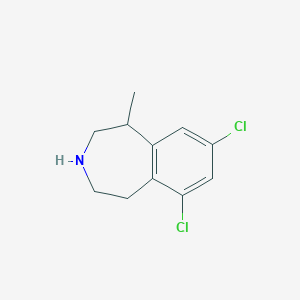
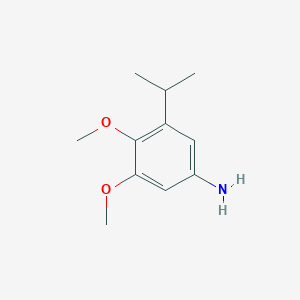

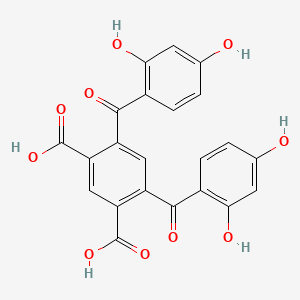
![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
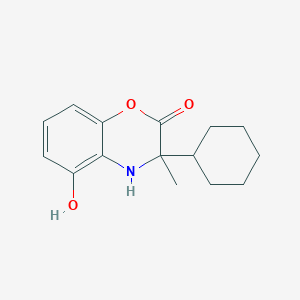
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)

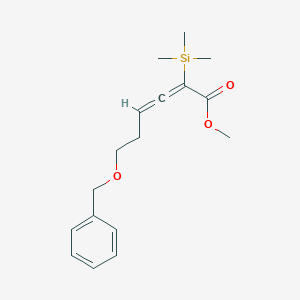
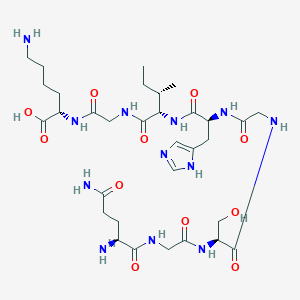
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
